molecular formula C13H27NO8S B611210 t-Boc-N-amido-PEG3-sulfonic acid CAS No. 1817735-32-2

t-Boc-N-amido-PEG3-sulfonic acid

Cat. No. B611210
M. Wt: 357.42
InChI Key: OVHIYMDHNOIKJZ-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Synthesis Analysis

The synthesis of t-Boc-N-amido-PEG3-sulfonic acid involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-sulfonic acid is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .


Chemical Reactions Analysis

The t-Boc protecting group in t-Boc-N-amido-PEG3-sulfonic acid can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-sulfonic acid has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .

Scientific Research Applications

Catalytic Applications

  • Allylation Catalysis : Phosphotungstic acid catalyzes the allylation of N-tert-butyloxycarbonyl (Boc)-a-amido sulfones, demonstrating its efficacy in organic synthesis (Ghosh et al., 2014).

  • Synthesis of α-Amido Stannanes : The synthesis of N-Boc-α-amido stannanes from α-amido sulfones is facilitated by TMSSnBu(3) and CsF, showing the versatility of Boc-a-amido sulfones in organostannane chemistry (Mita et al., 2011).

  • Mannich Reactions : N-Boc and N-Cbz protected α-amido sulfones are used in organocatalytic asymmetric Mannich reactions, showcasing the importance of Boc-a-amido sulfones in asymmetric synthesis (Marianacci et al., 2007).

Polymer Applications

  • Chemically Amplified Resists for Lithography : t-BOC-styrene sulfone copolymers are used in chemically amplified resist systems for deep-UV lithography, highlighting the material's potential in microfabrication (Tarascon et al., 1989).

  • Nanocatalysts : Fe3O4@PEG400-SO3H core-shell nanostructures, utilizing sulfonic acid groups, have been used as nanocatalysts for synthesizing N-substituted pyrroles, indicating the role of Boc-a-amido sulfones in nanocatalysis (Bonyasi et al., 2017).

  • Sulfonated Nanocomposites : Sulfonated multiwall carbon nanotubes (SMWCNTs) with pendant alkyl sulfonic acid groups demonstrate improved water flux and anti-fouling properties in nanocomposite membranes, relevant to filtration and separation technologies (Zheng et al., 2017).

Chemical Synthesis Applications

  • Boc Protection of Amines : N-sulfonic acid poly(4-vinylpyridinium) chloride is used for efficient N-Boc protection of amines, demonstrating the chemical versatility of Boc-a-amido sulfones in amine protection (Shirini et al., 2013).

  • Calcium Complex Formation : Boc-amido sulfones are involved in forming weak NH...O hydrogen-bonded Ca(II)-aryl sulfonate complexes, which are significant for understanding molecular interactions and complexation (Onoda et al., 2001).

Biomedical Applications

  • Antiviral Potential : Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a modified polyethylene glycol, has been used in the synthesis of compounds with significant antiviral activity against tobacco mosaic virus, indicating potential biomedical applications (Naidu et al., 2012).

properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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